N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine - 1528561-68-3

N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine

Catalog Number: EVT-2834618
CAS Number: 1528561-68-3
Molecular Formula: C11H15N3
Molecular Weight: 189.262
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclocondensation Reactions: This common approach involves reacting appropriately substituted cyclohexanones or cyclohexene derivatives with guanidine, urea, thiourea, or their derivatives. []
  • Reductive Cyclization: This method utilizes nitro-substituted precursors that undergo reduction and subsequent cyclization to form the tetrahydroquinazoline ring system. []
  • Diels-Alder Reactions: This strategy involves a Diels-Alder reaction between a suitable diene and a dienophile followed by subsequent modifications to build the desired tetrahydroquinazoline scaffold. []
Mechanism of Action
  • Enzymes: Tetrahydroquinazolines are known to exhibit inhibitory activity against various enzymes, including kinases, proteases, and oxidases. []
  • Receptors: Some derivatives display agonist or antagonist activity at specific receptors, such as dopamine receptors or adenosine receptors. [, ]
Applications
  • Antibacterial Agents: Numerous studies demonstrate the promising antibacterial activity of substituted tetrahydroquinazolines against various bacterial strains. [, , , ]
  • Antitumor Activity: Several derivatives show cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents. [, ]
  • Antiviral Agents: Some tetrahydroquinazolines exhibit antiviral activity, particularly against viruses like tick-borne encephalitis virus. []
  • Neurological Disorders: Certain derivatives display activity in models of stress and anxiety, indicating potential applications in treating neurological disorders. [, ]

Ethyl 1-cyclopropyl-5,6,7,8-tetrafluoro-4(1H)-oxoquinoline-3-carboxylate (7)

  • Compound Description: This compound serves as a key starting material in the synthesis of various 5-substituted 6,7,8-trifluoro- and 7-substituted 5,6,8-trifluoro-1-cyclopropyl-4(1H)-oxoquinoline-3-carboxylic acids. [] Researchers studied its regioselectivity in nucleophilic displacement reactions with amine nucleophiles. []
  • Relevance: This compound shares a core structure with N-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine, notably the 1-cyclopropyl-4-oxo-quinoline moiety. The difference lies in the presence of a carboxylic acid ethyl ester at the 3-position and four fluorine atoms in the compound, which offer opportunities for further functionalization and exploration of structure-activity relationships. []

1-Cyclopropyl-5,6,7,8-tetrafluoro-4(1H)-oxoquinoline-3-carboxylic acid (8)

  • Compound Description: This carboxylic acid derivative is another crucial intermediate in synthesizing diversely substituted 1-cyclopropyl-4(1H)-oxoquinoline-3-carboxylic acids. [] It exhibits distinctive regioselectivity in nucleophilic displacement reactions with amine nucleophiles compared to its ester counterpart (compound 7). []
  • Relevance: Similar to compound 7, this molecule shares the 1-cyclopropyl-4-oxo-quinoline core with N-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine. The variations lie in the presence of a carboxylic acid group at the 3-position and four fluorine atoms, highlighting the impact of these functional groups on reactivity and potential biological activity. []

7-(Phenylsulfonyl)-4-(chloro)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]-thieno[2,3-d]pyrimidine (6a-6e)

  • Compound Description: This compound serves as a key intermediate in synthesizing a series of substituted tricyclic compounds, specifically 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]-thieno[2,3-d]pyrimidin-4-amines (7a-7t). [] These final compounds were tested for their antimicrobial activity against various bacteria and fungi. []
  • Relevance: While structurally distinct from N-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine, this compound highlights the broader research interest in exploring the biological activity of related nitrogen-containing heterocycles, especially those with variations in ring size and substituents. The study underscores the potential of these structural motifs for developing new antimicrobial agents. []

N-(4-methoxyphenyl)-N,2-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine

  • Compound Description: This molecule, a verubulin analogue, emerged as a hit compound in a study focused on developing tubulin polymerization inhibitors. [] It demonstrated potent cytotoxicity against various cancer cell lines (IC50 down to 1–4 nM) and exhibited similar disruption of the cell cytoskeleton to combretastatin A-4, a known anti-cancer agent. []
  • Relevance: This compound possesses significant structural similarities to N-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine, sharing the 5,6,7,8-tetrahydroquinazolin-4-amine core. The key difference lies in the presence of a 4-methoxyphenyl and a methyl group on the nitrogen at the 4-position, highlighting the impact of these substituents on biological activity, particularly tubulin inhibition and cytotoxicity towards cancer cells. []

2-[(2-methyl-1-oxido-5,6,7,8-tetrahydroquinazolin-4-yl)amino]-phenol

  • Compound Description: This compound, a 4-aminopyrimidine N-oxide derivative, exhibited potent antiviral activity against a broad panel of tick-borne encephalitis virus (TBEV) strains. [] It showed EC50 values lower than 22 µM against all tested strains, suggesting a potential mechanism of action involving the E protein's n-octyl-β-d-glucoside (β-OG) pocket. []
  • Relevance: This compound shares the 5,6,7,8-tetrahydroquinazolin-4-amine core with N-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine. The presence of a 2-methyl-1-oxide substituent on the quinazoline ring and a 2-hydroxyphenyl group on the amine distinguishes this molecule. This difference highlights the impact of specific substituents on antiviral activity, particularly against TBEV. []

7-(3-substituted-azetidin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids (14-25)

  • Compound Description: These compounds belong to a series of quinolone derivatives investigated in a study focusing on quantitative structure-activity relationships (QSAR) for antibacterial agents. [] The research aimed to understand the structural requirements of 3-substituted azetidines in enhancing antibacterial activity, particularly against gram-negative bacteria. []
  • Relevance: These compounds share the 1-cyclopropyl-4-oxo-quinoline core with N-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine. They differ by the presence of a carboxylic acid group at the 3-position, two fluorine atoms on the quinolone ring, and a 3-substituted azetidine group at the 7-position. This comparison highlights the influence of fluorine substitution and variations in the 7-position substituent on antibacterial activity. []
  • Compound Description: These compounds were included in the QSAR study mentioned above (related to compounds 14-25) to further explore the impact of different heterocyclic amine substituents at the 7-position of the quinolone core on antibacterial activity. [] The study aimed to identify structural features that contribute to enhanced activity against both gram-positive and gram-negative bacteria. []
  • Relevance: Although structurally distinct from N-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine due to the presence of a carboxylic acid group at the 3-position and two fluorine atoms on the quinolone ring, these compounds share the 1-cyclopropyl-4-oxo-quinoline core structure. This inclusion highlights the importance of the 7-position in these molecules for imparting antibacterial activity and provides insights into structure-activity relationships. []

Properties

CAS Number

1528561-68-3

Product Name

N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine

IUPAC Name

N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine

Molecular Formula

C11H15N3

Molecular Weight

189.262

InChI

InChI=1S/C11H15N3/c1-2-4-10-9(3-1)11(13-7-12-10)14-8-5-6-8/h7-8H,1-6H2,(H,12,13,14)

InChI Key

IXFGQWMUFKRUGF-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=NC=N2)NC3CC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.